molecular formula C6H3ClFNO2 B1584535 1-Chloro-2-fluoro-3-nitrobenzene CAS No. 2106-49-2

1-Chloro-2-fluoro-3-nitrobenzene

Cat. No. B1584535
CAS RN: 2106-49-2
M. Wt: 175.54 g/mol
InChI Key: RBAHXNSORRGCQA-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C6H3ClFNO2 . It is used as a pharmaceutical intermediate, agrochemical intermediate, and intermediate of medicine .


Molecular Structure Analysis

The molecular weight of 1-Chloro-2-fluoro-3-nitrobenzene is 175.545 Da . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .


Chemical Reactions Analysis

1-Chloro-2-fluoro-3-nitrobenzene, like other similar compounds, may undergo nucleophilic aromatic substitution reactions . The specific reactions it undergoes could depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

1-Chloro-2-fluoro-3-nitrobenzene has a density of 1.5±0.1 g/cm3, a boiling point of 241.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 45.9±3.0 kJ/mol, and it has a flash point of 99.6±21.8 °C .

Scientific Research Applications

Electron Attachment and Dissociation Studies

1-Chloro-2-fluoro-3-nitrobenzene has been investigated for its behavior in electron attachment and dissociation. Asfandiarov et al. (2007) explored the electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) of chlorine-substituted nitrobenzene derivatives, including 1-chloro-2-fluoro-3-nitrobenzene. They found significant interactions in the formation of negative ions, which suggest potential applications in the study of molecular ions and electron-induced reactions (Asfandiarov et al., 2007).

Synthesis of Derivative Compounds

The compound has been used in the synthesis of various chemicals. Liang Wen-xia (2014) reported on synthesizing 3-Chloro-4-fluoroaniline from 1-Chloro-2-fluoro-3-nitrobenzene using a Pt-Cu-S/C catalyst. This study highlights the compound's role as a precursor in creating other valuable chemicals (Liang Wen-xia, 2014).

Microwave Mediated Reduction

1-Chloro-2-fluoro-3-nitrobenzene is also involved in microwave-mediated chemical reactions. Spencer et al. (2008) studied the reduction of nitroaromatics containing heterocycles and fluorine, including 1-Chloro-2-fluoro-3-nitrobenzene. Their research demonstrates the compound's reactivity under specific conditions, which is crucial for designing efficient synthesis processes (Spencer et al., 2008).

Analysis of Substitution Reactions

The effects of substituents on the kinetics of reactions involving 1-Chloro-2-fluoro-3-nitrobenzene have been studied. Crampton et al. (2007) provided insights into how different substituents influence the rate of nucleophilic aromatic substitution reactions. Such studies are vital for understanding the reactivity of this compound under various conditions (Crampton et al., 2007).

Isotopic Abundance Analysis

The impact of biofield energy treatment on isotopic abundance ratios in 1-Chloro-3-nitrobenzene, a related compound, was investigated by Trivedi et al. (2016). This research could shed light on potential applications of 1-Chloro-2-fluoro-3-nitrobenzene in fields like biochemistry and pharmaceuticals (Trivedi et al., 2016).

Microbial Degradation Studies

Shah (2014) explored the microbial degradation of 1-Chloro-4-nitrobenzene, another closely related compound, by a specific bacterial strain. This study could imply similar potential applications for 1-Chloro-2-fluoro-3-nitrobenzene in environmental remediation or biodegradation processes (Shah, 2014).

Safety And Hazards

1-Chloro-2-fluoro-3-nitrobenzene is harmful if swallowed, harmful in contact with skin, and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-chloro-2-fluoro-3-nitrobenzene
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InChI

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAHXNSORRGCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175287
Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoro-3-nitrobenzene

CAS RN

2106-49-2, 70572-60-0
Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Record name 1-chloro-2-fluoro-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20 g of tetramethylammonium chloride are dissolved at 70° C. in 100 g of 2-chlorotoluene. 1230 g (6.5 mol) of 2,3-dichloronitrobenzene are added to the solution. After addition of 290 g (5 mol) of potassium fluoride, the resulting suspension is heated for 14 hours at 180° C. with stirring and under nitrogen. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 505 g (57% of theory) of 2-fluoro-3-chloronitrobenzene and 437 g of unreacted 2,3-dichloronitrobenzene are obtained.
Quantity
1230 g
Type
reactant
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290 g
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reactant
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20 g
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100 g
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solvent
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Synthesis routes and methods III

Procedure details

In a 1-liter flange flask fitted with a distillation bridge and stirrer, 139 g (2.4 mol) of potassium fluoride were introduced at 120° C. into the melt of 576 g (3.0 mol) of 2,3-dichloronitrobenzene. Subsequently, 20 g (0.19 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar and heating to 150° C. After the xylene had been distilled off, the distillation bridge was replaced by a reflux condenser, the reaction suspension was heated to 190° C. and stirred for 6 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: 0.5 GC area-% after 6 hours.
Quantity
139 g
Type
reactant
Reaction Step One
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576 g
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reactant
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20 g
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reactant
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Synthesis routes and methods IV

Procedure details

In a 1-liter flange flask fitted with a distillation bridge and stirrer, 29 g (0.06 mol) of polyethylene glycol dimethyl ether 500 and 139 g (2.4 mol) of potassium fluoride were introduced at 120° C. into the melt of 576 g (3.0 mol) of 2,3-dichloronitrobenzene. Subsequently, 20 g (0.19 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar and heating to 150° C. After the xylene had been distilled off, the distillation bridge was replaced by a reflux condenser, the reaction suspension was heated to 190° C. and stirred for 6 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: 11 GC area-% after 6 hours.
Quantity
29 g
Type
reactant
Reaction Step One
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139 g
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reactant
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576 g
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20 g
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reactant
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Synthesis routes and methods V

Procedure details

57.6 g (0.3 mol) of 2,3-dichloronitrobenzene and 13.9 g (0.24 mol) of potassium fluoride were introduced into a 100 ml flange flask and fitted with a reflux condenser and blade stirrer and stirred at 150° C. for 2 hours (no reaction). The reaction suspension was heated to 190° C. and stirred for a further 4 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: after 2 hours: 1 GC area-%. after 8 hours: 8 GC area-%.
Quantity
57.6 g
Type
reactant
Reaction Step One
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13.9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-2-fluoro-3-nitrobenzene
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1-Chloro-2-fluoro-3-nitrobenzene
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Reactant of Route 6
1-Chloro-2-fluoro-3-nitrobenzene

Citations

For This Compound
10
Citations
VR Ghanta, N Madala, A Pasula, SKSS Pindiprolu… - RSC …, 2019 - pubs.rsc.org
… The commercially available methyl 3-amino-2-chlorobenzoate 1 was treated with 1-chloro-2-fluoro-3-nitrobenzene 2 in the presence of LiHMDS at −78 C to afford the methyl 2-chloro-3-(…
Number of citations: 8 pubs.rsc.org
DD Wang, LL Feng, GY He, HQ Chen - Journal of the Serbian …, 2014 - doiserbia.nb.rs
Quantitative structure-activity relationship (QSAR) models play a key role in finding the relationship between molecular structures and the toxicity of nitrobenzenes to Tetrahymena …
Number of citations: 11 doiserbia.nb.rs
B Elidrissi, A Ousaaa, M Ghamalia… - Moroccan Journal of …, 2015 - revues.imist.ma
A quantitative structure–property relationship study was performed to correlate descriptors representing molecularStructures to the acute toxicity of carbocyclic nitroaromatic compounds …
Number of citations: 7 revues.imist.ma
H Zhao, LA Leamer, FP Gabbaï - Dalton Transactions, 2013 - pubs.rsc.org
Stimulated by the growing importance and recognized toxicity of anions such as fluoride, cyanide and azides, we have, in the past few years, developed a family of Lewis acidic …
Number of citations: 135 pubs.rsc.org
P Srivastava, PN Tripathi, P Sharma… - Current Trends in …, 2019 - search.ebscohost.com
… Chemistry : Diaryl ether derivative compound 23 was synthesized by reacting 1-chloro-2-fluoro-3nitrobenzene with parahydroxybenzaldehyde using Williamson ether synthesis(21). …
Number of citations: 1 search.ebscohost.com
P Srivastava, PN Tripathi, P Sharma… - Bioorganic & Medicinal …, 2019 - Elsevier
… Initially, compound 3 was prepared by reacting 1-chloro-2-fluoro-3-nitrobenzene (1) with p-hydroxy benzaldehyde (2) in THF with catalytic sodium hydride. In the next step, the reaction …
Number of citations: 15 www.sciencedirect.com
DC Grenz, D Rose, JS Wössner… - … A European Journal, 2022 - Wiley Online Library
… Their syntheses commenced from 4-bromo-1-fluoro-2-nitrobenzene (4 a) and 1-chloro-2-fluoro-3-nitrobenzene (4 b) by nucleophilic aromatic substitution of the fluoride with …
H Patel, R Pawara, A Ansari, S Surana - European journal of medicinal …, 2017 - Elsevier
… 1-Chloro-2-fluoro-3-nitrobenzene (29) reacted with Boc protected azocan-3-amine (30) in DMF to give Boc protected (R)-N-(2-chloro-6-nitrophenyl)azepan-3-amine (31). A mixture of …
Number of citations: 138 www.sciencedirect.com
M Tomanová, I Vaňková, D Toman… - The Journal of …, 2023 - ACS Publications
… 1-Chloro-2-fluoro-3-nitrobenzene 1b (2.93 mL, 25.0 mmol) was dissolved in DMSO (50 mL). 8-Aminonaphthalene-1-sulfonic acid (5.58 g, 25.0 mmol) and K 2 CO 3 (6.9 g, 50.0 mmol) …
Number of citations: 3 pubs.acs.org
曹华伟 - 2018 - ir.lzu.edu.cn
… Derivatization reagent 1-chloro-2-fluoro-3,5-dinitrobenzene (DNCFB) was obtained using one-step synthesis with 1-chloro-2-fluoro-3-nitrobenzene as raw material, and using for …
Number of citations: 2 ir.lzu.edu.cn

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